Superior Biliary Excretion: A 300-Fold Concentration Advantage Over Ampicillin in Hepatobiliary Targeting
A defining differentiation point for metampicillin is its profound and selective accumulation in bile. Following parenteral administration, biliary concentrations of metampicillin-derived ampicillin are reported to be 300 times higher than those achieved by an equivalent dose of the parent compound ampicillin [1]. This phenomenon is attributed to active hepatic secretion of the intact prodrug metampicillin, rather than the active metabolite ampicillin [1]. In isolated rabbit liver perfusion models, a high rate of excretion was quantified, with 46.5% of an administered dose of metampicillin being recovered in bile, confirming this as a primary route of elimination distinct from ampicillin [2].
| Evidence Dimension | Biliary concentration (relative) |
|---|---|
| Target Compound Data | 300-fold higher concentration in bile than ampicillin |
| Comparator Or Baseline | Ampicillin (baseline concentration) |
| Quantified Difference | 300-fold (30,000%) higher |
| Conditions | Parenteral administration; Human study data as cited in Brem et al. 2020 |
Why This Matters
This quantitative difference directly informs procurement for hepatobiliary infection models, where achieving high local drug concentrations is critical for efficacy.
- [1] Brem J, et al. Metampicillin is a cyclic aminal produced by reaction of ampicillin with formaldehyde. Sci Rep. 2020;10:17955. View Source
- [2] Brocard JM, et al. Biliary elimination of metampicillin. Experimental and clinical study. (Abstract). View Source
